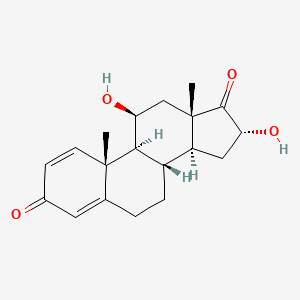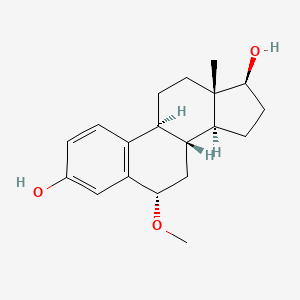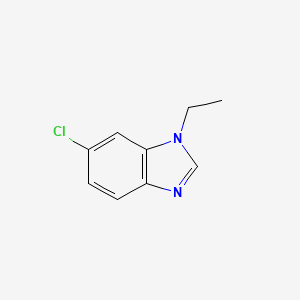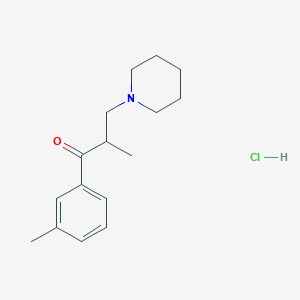
1,6-Dibromo-2,3,5-trichlorononafluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-2,3,5-trichlorononafluorohexane is a halogenated organic compound with the molecular formula C₆Br₂Cl₃F₉ and a molecular weight of 509.217 g/mol . This compound is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, making it a highly halogenated molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is typically synthesized through a photochemical dehalogenation process. This involves the use of 2-propanol or butane as a solvent and difluoroacetic acid as an esterification agent. The reaction is carried out under photochemical conditions, often in the presence of light or ultraviolet radiation .
Industrial Production Methods: The industrial production of this compound is a byproduct of the production of hexachlorocyclopentadiene and 2,3,5-trichlorononafluorohexane . The process involves similar reaction conditions as the synthetic routes, with the use of appropriate solvents and esterification agents.
Chemical Reactions Analysis
Types of Reactions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce less halogenated compounds.
Scientific Research Applications
1,6-Dibromo-2,3,5-trichlorononafluorohexane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of halogenated compounds, including their use as antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high levels of halogenation.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2,3,5-trichlorononafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1,1,2-Trichloromethane: A halogenated compound with similar reactivity and applications.
Hexachlorocyclopentadiene: Another highly halogenated compound used in similar industrial processes.
Uniqueness: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and physical properties. This combination allows for unique reactivity patterns and applications compared to other halogenated compounds.
Properties
CAS No. |
85131-86-8 |
|---|---|
Molecular Formula |
C6Br2Cl3F9 |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
1,6-dibromo-2,3,5-trichloro-1,1,2,3,4,4,5,6,6-nonafluorohexane |
InChI |
InChI=1S/C6Br2Cl3F9/c7-5(17,18)2(10,13)1(9,12)4(15,16)3(11,14)6(8,19)20 |
InChI Key |
RKKGNUHLABLELO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)Cl)(F)Cl)(C(C(F)(F)Br)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
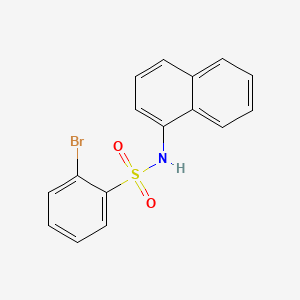
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)

![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)

